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molecular formula C8H7BrF3NO B8503176 3-bromo-N-methyl-4-(trifluoromethoxy)aniline

3-bromo-N-methyl-4-(trifluoromethoxy)aniline

Cat. No. B8503176
M. Wt: 270.05 g/mol
InChI Key: KFWGYYQTXFIUPQ-UHFFFAOYSA-N
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Patent
US06071927

Procedure details

Sodium hydride (60% dispersion in mineral oil, 870 mg, 21.7 mmol) was added to a stirred, cooled (0° C.) solution of N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide (Description 50, 6.3 g, 18.0 mmol) in DMF (50 ml). The mixture was stirred at 0° C. for 20 min. and methyl iodide (1.35 ml, 21.7 mmol) was added over 5 min. The mixture was stirred at 0° C. for 45 min. and at room temperature for 4 h. Water (100 ml) was added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with water (3×100 ml) and brine (100 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/CH2Cl2 (3:1 increasing to 1:1) to give the title compound as a tan oil (1.20 g, 25%). 1H NMR (250 MHz, CDCl3) δ7.11 (1H, dq, J 8.9, 1.2 Hz), 6.86 (1H, d, J 2.8 Hz), 6.56 (1H, dd, J 8.9, 2.8 Hz), and 2.83 (3H, s).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([NH:15][C:16](=O)C(F)(F)F)[CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:14])([F:13])[F:12].CI.O>CN(C=O)C>[CH3:16][NH:15][C:6]1[CH:7]=[CH:8][C:9]([O:10][C:11]([F:12])([F:13])[F:14])=[C:4]([Br:3])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide
Quantity
6.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC(F)(F)F)NC(C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.35 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 45 min. and at room temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (3×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/CH2Cl2 (3:1 increasing to 1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CNC1=CC(=C(C=C1)OC(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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